molecular formula C24H25FN2O3 B5472131 Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate

Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate

Cat. No.: B5472131
M. Wt: 408.5 g/mol
InChI Key: XKNITNZFPVZCAL-NTCAYCPXSA-N
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Description

Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is a synthetic organic compound that belongs to the class of benzoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fluorophenyl group and a methoxy-substituted benzoindazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an ortho-substituted aromatic aldehyde.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the benzoindazole intermediate.

    Esterification: The final step involves the esterification of the but-2-enoate moiety with the benzoindazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can be compared with other benzoindazole derivatives:

    Ethyl (2E)-3-[3-(3-chlorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl (2E)-3-[3-(3-bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with a bromophenyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl (E)-3-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-4-30-22(28)12-15(2)27-24(17-6-5-7-18(25)13-17)21-10-8-16-14-19(29-3)9-11-20(16)23(21)26-27/h5-7,9,11-14,21,24H,4,8,10H2,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNITNZFPVZCAL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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